Acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester
Overview
Description
Acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester is a chemical compound with the molecular formula C11H12N2O6S and a molecular weight of 300.29 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It’s structurally related to 2,4-dinitrophenol , which is known to uncouple oxidative phosphorylation .
Mode of Action
For instance, 2,4-Dinitrophenol uncouples oxidative phosphorylation, leading to a decrease in ATP production and an increase in heat generation .
Biochemical Pathways
Compounds with similar structures have been shown to affect pathways related to energy metabolism, such as the oxidative phosphorylation pathway .
Result of Action
Based on its structural similarity to 2,4-dinitrophenol, it may lead to a decrease in atp production and an increase in heat generation .
Preparation Methods
The synthesis of acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester involves several synthetic routes and reaction conditions. One common method involves the reaction of acetic acid with 2,4-dinitrophenylthiol in the presence of a suitable esterification agent. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the esterification process.
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
Chemical Reactions Analysis
Acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
In oxidation reactions, the compound can be converted into its corresponding sulfoxide or sulfone derivatives. Reduction reactions may lead to the formation of thiol or thioether derivatives. Substitution reactions often involve the replacement of the ester group with other functional groups, resulting in the formation of new compounds with different properties.
Scientific Research Applications
Acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology, it is employed in studies involving enzyme inhibition and protein modification. In medicine, the compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory and anticancer agent .
In industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable tool for researchers and industrial chemists.
Comparison with Similar Compounds
Acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester can be compared with other similar compounds, such as acetic acid, ((2,4-dinitrophenyl)thio)-, ethyl ester and acetic acid, ((2,4-dinitrophenyl)thio)-, methyl ester. These compounds share similar chemical structures but differ in the ester group attached to the acetic acid moiety.
The uniqueness of this compound lies in its specific ester group, which can influence its chemical reactivity and biological activity. The presence of the 1-methylethyl ester group may enhance its solubility and stability, making it a preferred choice for certain applications.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique chemical properties and ability to undergo diverse chemical reactions make it a valuable tool for researchers and industrial chemists
Properties
IUPAC Name |
propan-2-yl 2-(2,4-dinitrophenyl)sulfanylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6S/c1-7(2)19-11(14)6-20-10-4-3-8(12(15)16)5-9(10)13(17)18/h3-5,7H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPRCIMWHWMSIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20876365 | |
Record name | 2,4-Dinitrophenylthio-acetic acid, isopropyl est | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20876365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139359-11-8 | |
Record name | Acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139359118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dinitrophenylthio-acetic acid, isopropyl est | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20876365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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